
1,6-Dibromohexa-1,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dibromohexa-1,5-diyne is a chemical compound with the molecular formula C6H6Br2. It is characterized by the presence of two bromine atoms attached to a hexadiyne backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dibromohexa-1,5-diyne can be synthesized through several methods. One common approach involves the bromination of hexa-1,5-diyne using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature and yields the desired dibromo compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dibromohexa-1,5-diyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form hexadiyne derivatives.
Oxidation Reactions: Oxidation can lead to the formation of bromoalkynes and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or sodium thiolate (NaSR) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used.
Major Products
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of hexadiyne.
Oxidation: Formation of bromoalkynes and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1,6-Dibromohexa-1,5-diyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,6-dibromohexa-1,5-diyne involves its reactivity with various nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dibromohexane: Similar in structure but lacks the triple bonds present in 1,6-dibromohexa-1,5-diyne.
1,5-Dibromopentane: Shorter carbon chain and lacks the triple bonds.
1,4-Dibromobutane: Even shorter carbon chain and lacks the triple bonds.
Uniqueness
This compound is unique due to the presence of two triple bonds, which confer distinct reactivity and properties compared to its saturated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
27376-24-5 |
|---|---|
Fórmula molecular |
C6H4Br2 |
Peso molecular |
235.90 g/mol |
Nombre IUPAC |
1,6-dibromohexa-1,5-diyne |
InChI |
InChI=1S/C6H4Br2/c7-5-3-1-2-4-6-8/h1-2H2 |
Clave InChI |
WQDPSTYGLZXWAX-UHFFFAOYSA-N |
SMILES canónico |
C(CC#CBr)C#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
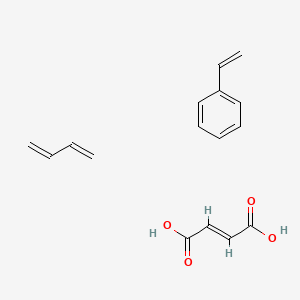
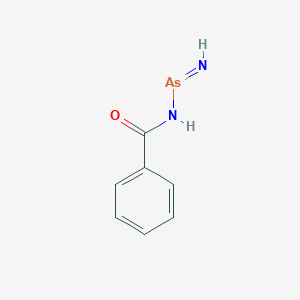


![1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B14685922.png)
![nonacyclo[17.15.1.12,10.04,9.011,16.021,26.027,35.028,33.018,36]hexatriaconta-1(34),2,4,6,8,10(36),11,13,15,17,19,21,23,25,27(35),28,30,32-octadecaene](/img/structure/B14685926.png)
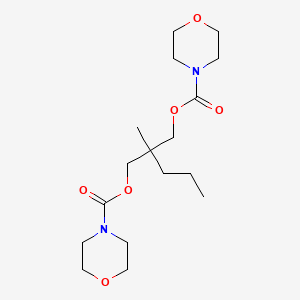
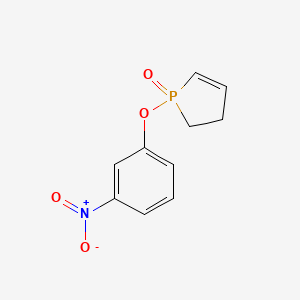
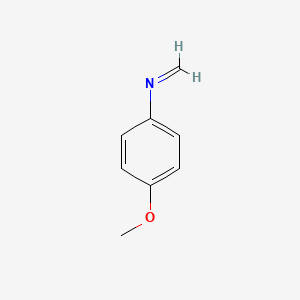
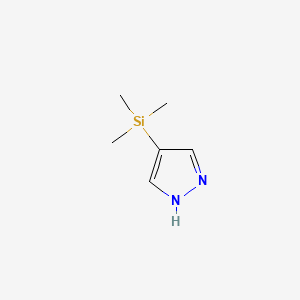
![5-[(e)-(2-Methoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685962.png)
